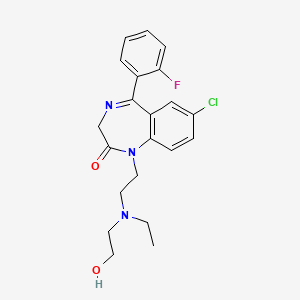

Hydroxyethylflurazepam

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67263-28-9 |

|---|---|

Molecular Formula |

C21H23ClFN3O2 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C21H23ClFN3O2/c1-2-25(11-12-27)9-10-26-19-8-7-15(22)13-17(19)21(24-14-20(26)28)16-5-3-4-6-18(16)23/h3-8,13,27H,2,9-12,14H2,1H3 |

InChI Key |

IRYBKIZHCXMFFO-UHFFFAOYSA-N |

SMILES |

CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO |

Canonical SMILES |

CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO |

Other CAS No. |

67263-28-9 |

Synonyms |

hydroxyethylflurazepam |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxyethylflurazepam: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Hydroxyethylflurazepam. It is intended for researchers, scientists, and drug development professionals working with benzodiazepines and their metabolites.

Chemical Identity and Structure

This compound, with the CAS Number 20971-53-3, is a primary active metabolite of the benzodiazepine (B76468) drug Flurazepam.[1][2] Its chemical structure is characterized by a benzodiazepine core with a hydroxyethyl (B10761427) group at the N1 position.

IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1][3]

Synonyms: N-(2-Hydroxyethyl)flurazepam, Ro 07-2750[1][3]

The definitive chemical structure of 2-Hydroxyethylflurazepam is presented in Table 1, along with its key identifiers.

| Identifier | Value | Reference |

| CAS Number | 20971-53-3 | [1][2] |

| Molecular Formula | C₁₇H₁₄ClFN₂O₂ | [1][2] |

| Molecular Weight | 332.76 g/mol | [2] |

| SMILES | OCCN1C(=O)CN=C(c2ccccc2F)c3cc(Cl)ccc13 | [2] |

| InChI Key | FOCBRQQHNOKOJQ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported in the literature. However, predicted values provide useful estimates for its behavior in various experimental settings. A summary of these properties is provided in Table 2.

| Property | Value (Predicted) | Source |

| Water Solubility | 0.011 g/L | ALOGPS[4] |

| logP | 2.97 | ALOGPS[4] |

| pKa (Strongest Basic) | 2.03 | ChemAxon[4] |

Note: The lack of experimentally verified data highlights an area for future research to fully characterize this important metabolite.

Pharmacology

Mechanism of Action

As a benzodiazepine derivative, this compound exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5] By binding to the benzodiazepine site on the receptor complex, it enhances the affinity of the receptor for the inhibitory neurotransmitter GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a general inhibitory effect on the central nervous system.[5]

Pharmacokinetics and Metabolism

This compound is a major and pharmacologically active metabolite of Flurazepam.[6][7][8] Following oral administration of Flurazepam, it is rapidly formed and can be detected in the bloodstream.[6][7] The metabolic conversion of Flurazepam to this compound is a key step in its biotransformation pathway. The primary enzyme systems responsible for this N-dealkylation and subsequent hydroxylation are hepatic microsomal enzymes, particularly Cytochrome P450 (CYP) isoenzymes. While specific CYP isoforms involved in this compound formation are not definitively identified in the provided search results, benzodiazepine metabolism is generally attributed to CYP3A4 and CYP2C19.

Below is a diagram illustrating the metabolic pathway from Flurazepam to its major metabolites.

Experimental Protocols

Synthesis

A generalized synthetic workflow is depicted below.

Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic and forensic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

A general protocol for the analysis of this compound in urine by GC-MS is as follows:

1. Sample Preparation:

- To 1 mL of urine, add an internal standard (e.g., a deuterated analog of a benzodiazepine).

- Perform enzymatic hydrolysis to cleave glucuronide conjugates. Add β-glucuronidase and incubate at an appropriate temperature (e.g., 37-60°C) for a specified time (e.g., 1-2 hours).

- Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

- LLE: Adjust the pH of the sample to be alkaline (pH 9-10) and extract with an organic solvent (e.g., ethyl acetate, n-butyl chloride).

- SPE: Use a C18 or mixed-mode cartridge. Condition the cartridge, load the sample, wash with appropriate solvents to remove interferences, and elute the analytes with a suitable solvent mixture.

- Evaporate the organic extract to dryness under a stream of nitrogen.

- Derivatize the residue to improve the chromatographic properties of the analyte. A common derivatizing agent for benzodiazepines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

- Gas Chromatograph:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Injector: Splitless mode.

- Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 150°C, ramped to 300°C).

- Mass Spectrometer:

- Ionization: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, using characteristic ions of the derivatized this compound.

A general protocol for the analysis of this compound in plasma or urine by LC-MS/MS is as follows:

1. Sample Preparation:

- To a small volume of the biological sample (e.g., 100-500 µL), add an internal standard (e.g., a deuterated analog of this compound).

- For urine samples, enzymatic hydrolysis may be performed as described for GC-MS.

- Perform protein precipitation for plasma samples by adding a solvent like acetonitrile (B52724) or methanol.

- Alternatively, use SPE for sample clean-up and concentration, which is particularly useful for complex matrices.

2. LC-MS/MS Analysis:

- Liquid Chromatograph:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

- Mass Spectrometer:

- Ionization: Electrospray Ionization (ESI) in positive ion mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

The following diagram outlines a general workflow for the analysis of this compound in biological samples.

Conclusion

This compound is a key active metabolite of Flurazepam, contributing to its overall pharmacological profile. While its fundamental chemical identity and mechanism of action are well-established, there is a notable lack of comprehensive, experimentally determined data for its physicochemical properties and specific binding affinities to GABA-A receptor subtypes. The analytical methods for its detection are well-developed, providing a solid foundation for further research in clinical and forensic toxicology. This guide has summarized the current knowledge and highlighted areas where further investigation is warranted to provide a more complete understanding of this important benzodiazepine metabolite.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Human Metabolome Database: Showing metabocard for N1-(2-Hydroxyethyl)flurazepam (HMDB0060853) [hmdb.ca]

- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Hydroxyethylflurazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyethylflurazepam is a principal and pharmacologically active metabolite of the benzodiazepine (B76468) hypnotic, flurazepam. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile. It covers its mechanism of action, receptor interactions, metabolic pathways, and pharmacokinetic properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience, summarizing the available data and outlining key experimental methodologies.

Introduction

Flurazepam, a long-acting benzodiazepine, is primarily used for the treatment of insomnia. Its therapeutic and residual effects are largely attributed to its active metabolites, including this compound. Understanding the specific pharmacological characteristics of this compound is crucial for a complete comprehension of flurazepam's clinical profile, including its efficacy and potential side effects. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this key metabolite.

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, binding to a site on the GABA-A receptor that is distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, producing sedative, anxiolytic, and anticonvulsant effects.

GABA-A Receptor Signaling Pathway

The interaction of this compound with the GABA-A receptor potentiates the natural inhibitory action of GABA. The following diagram illustrates this signaling pathway.

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. It is important to note that specific quantitative data for this metabolite is limited in the publicly available literature.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ligand | Ki (nM) | Species | Reference |

| This compound | GABA-A | [3H]Flunitrazepam | Data not available in the searched literature | Human |

Table 2: In Vitro Potency

| Compound | Assay Type | Endpoint | IC50 / EC50 (nM) | Cell Line/System | Reference |

| This compound | GABA-A Receptor Modulation | GABA Potentiation | Data not available in the searched literature | Recombinant |

Table 3: In Vivo Potency

| Compound | Animal Model | Test | ED50 (mg/kg) | Route of Administration | Reference |

| This compound | Mouse/Rat | Anticonvulsant (MES Test) | Data not available in the searched literature | i.p. / p.o. | |

| This compound | Mouse/Rat | Sedative (Rotarod) | Data not available in the searched literature | i.p. / p.o. |

Table 4: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| This compound | ||||

| Elimination Half-life (t1/2) | Rapidly eliminated | Human | Oral (from Flurazepam) | [1] |

| Time to Peak (Tmax) | Appears rapidly in plasma | Human | Oral (from Flurazepam) | [1] |

| Clearance (CL) | Data not available in the searched literature | Human | Oral (from Flurazepam) | |

| Volume of Distribution (Vd) | Data not available in the searched literature | Human | Oral (from Flurazepam) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound, based on standard practices for benzodiazepine research.

GABA-A Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Caption: Workflow for a GABA-A Receptor Binding Assay.

Methodology:

-

Tissue Preparation: Whole brains from adult male Wistar rats are rapidly removed and the cerebral cortices are dissected on ice. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet is resuspended in fresh buffer and the centrifugation step is repeated. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.4), approximately 100-200 µg of membrane protein, a fixed concentration of [3H]flunitrazepam (e.g., 1 nM), and varying concentrations of this compound or a reference compound (e.g., diazepam). Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam).

-

Incubation: The mixture is incubated at 4°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold Tris-HCl buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to investigate the metabolic fate of this compound.

Caption: Workflow for an In Vitro Metabolism Study.

Methodology:

-

Incubation Mixture: Incubations are performed in a total volume of 200 µL containing human liver microsomes (0.5 mg/mL), this compound (e.g., 1 µM), and 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: The mixture is pre-incubated for 5 minutes at 37°C in a shaking water bath.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

Incubation: The reaction mixture is incubated for a specified time period (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.

-

Reaction Termination: The reaction is terminated by the addition of 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

-

Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify and quantify any metabolites formed.

Metabolism and Pharmacokinetics

This compound is a major metabolite of flurazepam, formed through N-dealkylation and subsequent hydroxylation. It is detectable in the blood shortly after oral administration of flurazepam.[2] Studies in humans have shown that this compound appears rapidly in the plasma and is also eliminated relatively quickly.[1] A significant portion of this compound is conjugated with glucuronic acid before being excreted in the urine.[2]

Conclusion

This compound is a pharmacologically active metabolite of flurazepam that contributes to its overall clinical effect. It acts as a positive allosteric modulator of the GABA-A receptor, consistent with the actions of other benzodiazepines. While its qualitative pharmacological and pharmacokinetic properties are generally understood, there is a notable lack of specific quantitative data in the publicly available literature regarding its receptor binding affinity, in vitro and in vivo potency, and detailed pharmacokinetic parameters. Further research is warranted to fully characterize the pharmacological profile of this compound to better understand its contribution to the therapeutic and adverse effects of flurazepam.

References

Hydroxyethylflurazepam: An In-depth Technical Guide on the Primary Metabolite of Flurazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurazepam, a long-acting benzodiazepine, has been utilized for its hypnotic properties in the management of insomnia. Its therapeutic and residual effects are significantly influenced by its complex metabolic profile. Upon administration, flurazepam is rapidly and extensively metabolized into several active compounds, with N-1-hydroxyethylflurazepam being a prominent and pharmacologically significant primary metabolite.[1] This technical guide provides a comprehensive overview of hydroxyethylflurazepam, focusing on its pharmacokinetic and pharmacodynamic properties, analytical detection methodologies, and its role in the overall pharmacological profile of flurazepam.

Metabolism of Flurazepam

Flurazepam undergoes extensive first-pass metabolism in the liver, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. The initial metabolic steps involve the N-dealkylation and hydroxylation of the ethylamino side chain. The formation of this compound is a key primary metabolic route. This metabolite is subsequently conjugated with glucuronic acid to facilitate its excretion in the urine.[2] Another major active metabolite is N-desalkylflurazepam, which is formed more slowly but has a significantly longer half-life.[3]

The metabolic cascade of flurazepam is crucial for understanding its clinical effects. While flurazepam itself has a short half-life, the persistence of its active metabolites, including this compound and the long-acting N-desalkylflurazepam, contributes to its sustained therapeutic action and potential for next-day sedation.[1]

Quantitative Data

The pharmacokinetic profiles of flurazepam and its primary active metabolite, this compound, have been characterized in human studies. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Flurazepam and this compound after a Single Oral 30 mg Dose of Flurazepam Hydrochloride

| Analyte | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) |

| Flurazepam | 0.5 - 4.0 | 0.5 - 1.0 | ~2.3 |

| N-1-Hydroxyethylflurazepam | Not explicitly stated, but appears rapidly | Appears rapidly | Rapidly eliminated, undetectable after 8-12 hours[3] |

| N-Desalkylflurazepam | Higher than parent drug | Slower onset | 47 - 100[2] |

Note: Data compiled from multiple sources. Cmax and Tmax for this compound are described as appearing rapidly and being eliminated quickly, with precise mean values not consistently reported across studies.[2][3]

Table 2: Comparative GABA-A Receptor Binding Affinity

| Compound | Binding Affinity (Ki or IC50 in nM) |

| Flurazepam | Predicted to have the weakest binding affinity among a selection of benzodiazepines in an in silico study.[4] |

| N-1-Hydroxyethylflurazepam | Direct experimental Ki or IC50 values are not readily available in the cited literature. However, it is recognized as a pharmacologically active metabolite.[1] |

Note: A direct experimental comparison of the GABA-A receptor binding affinities of flurazepam and this compound is not available in the reviewed literature. In silico models provide some indication of flurazepam's relative affinity.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound).

-

Precondition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a sequence of solvents to remove interfering substances (e.g., water, acidic methanol).

-

Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For example, for this compound (precursor ion m/z 404.1), a characteristic product ion would be monitored.

-

Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

-

In Vitro Metabolism of Flurazepam using Human Liver Microsomes

This protocol describes a typical procedure to study the metabolism of flurazepam in vitro.

a. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Flurazepam (at various concentrations).

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

b. Sample Analysis

-

Centrifuge the terminated incubation samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of flurazepam and the formation of this compound using a validated analytical method, such as LC-MS/MS as described above.

-

Calculate the rate of metabolism and the formation of the metabolite.

Visualizations

Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway Modulation by Flurazepam and its Active Metabolites.

Experimental Workflow

References

- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]

- 2. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Flurazepam to Hydroxyethylflurazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of flurazepam, with a specific focus on its conversion to the active metabolite, N-1-hydroxyethylflurazepam. This document outlines the key metabolic pathways, the enzymes involved, detailed experimental protocols for studying this biotransformation, and relevant analytical techniques.

Introduction

Flurazepam, a long-acting benzodiazepine, is primarily used for the short-term treatment of insomnia. Its pharmacological effects are mediated not only by the parent drug but also by its active metabolites. A crucial step in its metabolism is the N-dealkylation and hydroxylation of the ethylamino side chain, leading to the formation of N-1-hydroxyethylflurazepam. Understanding the in vitro kinetics and mechanisms of this metabolic pathway is essential for predicting in vivo drug performance, potential drug-drug interactions, and inter-individual variability in patient response.

Metabolic Pathway and Involved Enzymes

The biotransformation of flurazepam to N-1-hydroxyethylflurazepam is a Phase I metabolic reaction predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.

-

Primary Metabolic Route: The formation of N-1-hydroxyethylflurazepam occurs through the hydroxylation of the N-1-ethyl side chain of flurazepam.

-

Key Enzymes: In vitro studies have identified CYP3A4 as the principal enzyme responsible for the metabolism of flurazepam. CYP2C19 also contributes to its metabolism, although to a lesser extent.[1] The involvement of these polymorphic enzymes suggests potential variability in flurazepam metabolism among different individuals.

Quantitative Kinetic Data

| Enzyme | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) |

| CYP2C19 | Desmethylflunitrazepam | 11.1 | Not Reported |

| CYP3A4 | Desmethylflunitrazepam | 108 | Not Reported |

| CYP2C19 | 3-Hydroxyflunitrazepam | 642 | Not Reported |

| CYP3A4 | 3-Hydroxyflunitrazepam | 34.0 | Not Reported |

| Table 1: Michaelis-Menten constants for flunitrazepam metabolism by recombinant human CYP2C19 and CYP3A4.[2] |

Experimental Protocols for In Vitro Metabolism Studies

This section provides a detailed methodology for assessing the in vitro metabolism of flurazepam to N-1-hydroxyethylflurazepam using human liver microsomes.

Materials and Reagents

-

Test Compound: Flurazepam

-

Metabolite Standard: N-1-hydroxyethylflurazepam

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile (B52724) or methanol (B129727), potentially containing an internal standard.

-

Internal Standard (for analytical quantification): A structurally similar compound not present in the incubation mixture (e.g., another benzodiazepine).

Incubation Procedure

The following workflow outlines a typical in vitro metabolism experiment.

Detailed Steps:

-

Preparation of Incubation Mixtures:

-

On ice, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of flurazepam in a suitable solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired final concentrations (a range of concentrations, e.g., 1-100 µM, is recommended for kinetic studies). The final concentration of the organic solvent in the incubation should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

-

Incubation:

-

Pre-warm the incubation mixtures (microsomes and buffer) in a shaking water bath at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the flurazepam solution to the pre-warmed microsome mixture.

-

Start the enzymatic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

-

Incubate at 37°C with constant shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol (typically 2-3 volumes of the incubation mixture). The quenching solution may contain a suitable internal standard for analytical quantification.

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analytical Methods

The quantification of flurazepam and its metabolite, N-1-hydroxyethylflurazepam, is crucial for determining the rate of metabolism. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Example HPLC-UV Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 230 - 280 nm |

| Injection Volume | 10 - 50 µL |

| Table 2: Example parameters for an HPLC-UV method for the analysis of flurazepam and its metabolites. Specific conditions may require optimization. |

Data Analysis

The data obtained from the analytical method is used to determine the rate of disappearance of the parent drug (flurazepam) and the rate of formation of the metabolite (N-1-hydroxyethylflurazepam). For kinetic analysis, the initial linear rate of metabolite formation at different substrate concentrations is plotted, and Michaelis-Menten parameters (Km and Vmax) can be calculated using non-linear regression analysis.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to design and conduct in vitro metabolism studies of flurazepam, with a specific focus on the formation of N-1-hydroxyethylflurazepam. The provided protocols and diagrams serve as a foundation for robust and reproducible experimental design. While specific kinetic parameters for this metabolic step remain to be fully elucidated in the literature, the methodologies outlined here will enable researchers to contribute to a deeper understanding of flurazepam's metabolic profile.

References

An In-depth Technical Guide to Hydroxyethylflurazepam (CAS Number: 20971-53-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxyethylflurazepam, a significant metabolite of the benzodiazepine (B76468) flurazepam. The information presented herein is intended to support research, development, and analytical activities related to this compound.

Introduction

This compound is an active metabolite of flurazepam, a benzodiazepine derivative used for its sedative and hypnotic properties in the treatment of insomnia.[1][2] As a metabolite, it contributes to the overall pharmacological profile and long-lasting effects of the parent drug.[1] Understanding the chemical, pharmacological, and analytical characteristics of this compound is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis.[3]

Chemical and Physical Properties

This compound is classified as a 1,4-benzodiazepinone.[4][5] It is an organochlorine and organofluorine compound, reflecting its origin from flurazepam.[4] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 20971-53-3 | [3] |

| IUPAC Name | 7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | [4] |

| Molecular Formula | C21H23ClFN3O2 | [4] |

| Molecular Weight | 403.9 g/mol | [4] |

| Canonical SMILES | CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO | [4] |

| InChI Key | IRYBKIZHCXMFFO-UHFFFAOYSA-N | [4] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| XLogP3 | 3.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 7 | [6] |

| Exact Mass | 403.1462828 Da | [4] |

| Monoisotopic Mass | 403.1462828 Da | [4] |

| Topological Polar Surface Area | 56.1 Ų | [4] |

| Heavy Atom Count | 28 | [6] |

Pharmacology and Mechanism of Action

As a benzodiazepine, the pharmacological activity of this compound is intrinsically linked to the enhancement of neurotransmission involving gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1]

The parent compound, flurazepam, and its active metabolites bind to an allosteric site on the GABA-A receptor.[7][8] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1][7][8] This increased inhibition results in the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this class of drugs.[1] this compound contributes to the prolonged sedative effects observed after the administration of flurazepam.[1]

Metabolism and Pharmacokinetics

Flurazepam is extensively metabolized in the liver, with this compound being one of its major active metabolites.[1][8] The metabolic pathway primarily involves modifications of the side chain of the flurazepam molecule.

After a 30-mg oral dose of flurazepam hydrochloride in human volunteers, this compound was detected in plasma, with concentrations persisting for up to 8 hours.[9] Another significant and long-lasting active metabolite is N-desalkylflurazepam, which has a mean half-life of approximately 71.4 hours.[9]

The metabolic fate of flurazepam is an important consideration in clinical settings, as the accumulation of active metabolites can lead to prolonged effects and potential side effects such as daytime sedation.[2]

Caption: Metabolic pathway of Flurazepam to its active metabolites.

Experimental Protocols

This section outlines a general protocol for the determination of this compound in plasma, based on common practices in forensic and clinical toxicology.[10][11][12]

Objective: To quantify the concentration of this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound certified reference material

-

Deuterated internal standard (e.g., 2-Hydroxyethylflurazepam-d4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, analytical grade

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation & SPE):

-

To 500 µL of plasma, add the internal standard solution.

-

Add 1 mL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences.

-

Elute the analyte with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Raptor Biphenyl) is commonly used.[13]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the reference material.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Generalized workflow for the analysis of this compound.

Analytical Data

The primary methods for the identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14][15] LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically does not require derivatization of the analyte.[11][12][16]

Table 3: Analytical Method Parameters

| Parameter | Method | Details | Source |

| Instrumentation | GC-MS | Capillary gas chromatography with an electron-capture detector (ECD) or mass spectrometer. Derivatization may be required. | [14][15] |

| LC-MS/MS | Reversed-phase liquid chromatography coupled with a tandem mass spectrometer, often using ESI in positive mode. | [10][11][16] | |

| Sample Types | Blood, Plasma, Urine, Oral Fluid | This compound is detectable in various biological fluids. | [14][15][16][17] |

| Lower Limit of Quantification (LLOQ) | GC-MS | 1 ng/mL in serum. | [15] |

| Extraction | Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) | These techniques are used to isolate the analyte from the biological matrix. | [12][16] |

Conclusion

This compound is a pharmacologically active metabolite of flurazepam with significant implications for the parent drug's therapeutic and side-effect profile. Its long half-life contributes to the extended duration of action and potential for next-day sedation. The analytical methods outlined in this guide, particularly LC-MS/MS, provide sensitive and specific means for its quantification in biological samples, which is essential for pharmacokinetic research, clinical monitoring, and forensic investigations. Further research into the specific receptor binding affinities and pharmacological effects of this compound will continue to enhance our understanding of benzodiazepine metabolism and action.

References

- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]

- 2. Flurazepam - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxyethylflurazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. This compound | C21H23ClFN3O2 | CID 128762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0253267) [hmdb.ca]

- 6. Flurazepam-N-1-hydroxyethyl | C17H14ClFN2O2 | CID 625667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flurazepam Monohydrochloride | C21H24Cl2FN3O | CID 37368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kurabiotech.com [kurabiotech.com]

- 11. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. ez.restek.com [ez.restek.com]

- 14. The gas chromatography mass spectrometry of the major metabolites of flurazepam. | Semantic Scholar [semanticscholar.org]

- 15. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyethylflurazepam molecular formula and molecular weight

An In-Depth Technical Guide to Hydroxyethylflurazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a principal and pharmacologically active metabolite of the benzodiazepine (B76468) drug, flurazepam. Flurazepam is primarily prescribed for the short-term management of insomnia. Following administration, flurazepam undergoes extensive first-pass metabolism in the liver, leading to the formation of two major active metabolites: N-1-desalkylflurazepam and N-1-hydroxyethylflurazepam, commonly referred to as 2-Hydroxyethylflurazepam.[1] This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and pharmacological properties of 2-Hydroxyethylflurazepam.

Molecular and Physicochemical Data

The accurate identification and characterization of metabolites are crucial in drug development and clinical toxicology. 2-Hydroxyethylflurazepam is the scientifically recognized major active metabolite of flurazepam.

| Identifier | Value | Source |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Cayman Chemical |

| Synonyms | N-1-Hydroxyethylflurazepam, Ro 07-2750 | Restek, Cayman Chemical |

| CAS Number | 20971-53-3 | Cayman Chemical |

| Molecular Formula | C₁₇H₁₄ClFN₂O₂ | Cayman Chemical |

| Molecular Weight | 332.8 g/mol | Cayman Chemical |

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Hydroxyethylflurazepam is essential for interpreting its contribution to the overall therapeutic and side-effect profile of flurazepam.

| Parameter | Value | Source |

| Half-Life (Elimination) | 2-4 hours | PubChem |

| Time to Peak Plasma Concentration | ~1 hour | Medicine.com |

| Metabolism | Hepatic | Medicine.com |

| Excretion | Primarily Urine (as a conjugate) | Medicine.com, PubMed |

Mechanism of Action and Signaling Pathway

Like its parent compound and other benzodiazepines, 2-Hydroxyethylflurazepam exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

2-Hydroxyethylflurazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[2] This binding event does not open the receptor's chloride channel directly but instead enhances the affinity of the receptor for GABA.[3] The increased binding of GABA leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, hypnotic, and anxiolytic effects of benzodiazepines.[4]

Figure 1. Signaling pathway of 2-Hydroxyethylflurazepam at the GABA-A receptor.

Experimental Protocols

Accurate detection and quantification of 2-Hydroxyethylflurazepam are critical in clinical and forensic toxicology. Below are summaries of established analytical methods.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the confirmation of benzodiazepine metabolites in urine. A typical workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction and derivatization.

Figure 2. General workflow for the GC-MS analysis of 2-Hydroxyethylflurazepam in urine.

Protocol Summary:

-

Hydrolysis: Urine samples are treated with β-glucuronidase to release the free form of 2-Hydroxyethylflurazepam from its glucuronidated conjugate.[5]

-

Extraction: The free metabolite is recovered from the urine matrix using liquid-liquid extraction.[5]

-

Derivatization: The extracted residue undergoes a two-step derivatization process. This may involve propylation of the secondary amine in the lactam ring, followed by propionylation of the hydroxyl group to improve chromatographic performance and mass spectral characteristics.[5]

-

GC-MS Analysis: The derivatized sample is injected onto a capillary column (e.g., methyl silicone) for separation and subsequently identified and quantified by a mass spectrometer in full-scan mode.[5][6] Deuterated internal standards are used for accurate quantification.[5]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites, often with simpler sample preparation compared to GC-MS.

Protocol Summary:

-

Sample Preparation: A small volume of urine (e.g., 100 µL) is mixed with an enzyme hydrolysis solution and internal standards.

-

Solid-Phase Extraction (SPE): The sample is cleaned up using a mixed-mode cation exchange (MCX) SPE cartridge. This involves loading the sample, washing away interferences, and eluting the analytes with a solvent mixture containing a strong base (e.g., ammonia (B1221849) solution).

-

LC-MS/MS Analysis: The cleaned extract is diluted and injected into a UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). Separation is typically achieved on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

This method allows for the simultaneous analysis of a comprehensive panel of benzodiazepines and their metabolites.

Conclusion

2-Hydroxyethylflurazepam is a key active metabolite of flurazepam, contributing significantly to its pharmacological profile. For researchers and professionals in drug development and toxicology, a thorough understanding of its chemical properties, pharmacokinetic profile, and mechanism of action is indispensable. The analytical methods detailed in this guide provide robust and sensitive approaches for its quantification in biological matrices, supporting both clinical and forensic investigations.

References

- 1. ez.restek.com [ez.restek.com]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]

- 4. medicine.com [medicine.com]

- 5. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Flurazepam and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurazepam, a long-acting benzodiazepine (B76468), exerts its therapeutic effects as a hypnotic agent through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Upon administration, flurazepam is rapidly metabolized into two primary active metabolites: N-desalkylflurazepam and hydroxyethylflurazepam. These metabolites, particularly the long-lasting N-desalkylflurazepam, are major contributors to the sustained clinical effects of the drug. This technical guide provides an in-depth exploration of the mechanism of action of flurazepam and its principal metabolites, detailing their interaction with the GABA-A receptor, metabolic pathways, and pharmacokinetic profiles. The guide includes a compilation of available quantitative data, detailed experimental protocols for the assessment of benzodiazepine activity, and visualizations of key biological and experimental pathways to support further research and development in this area.

Introduction

Flurazepam is a benzodiazepine derivative primarily indicated for the short-term treatment of insomnia.[1] Its pharmacological effects, which include sedation, anxiolysis, muscle relaxation, and anticonvulsant properties, are mediated through its interaction with the central nervous system. The therapeutic activity of flurazepam is complex, involving the parent drug and its active metabolites which possess distinct pharmacokinetic properties. A comprehensive understanding of the mechanism of action of flurazepam and its metabolites is crucial for optimizing its therapeutic use and for the development of novel hypnotic agents with improved safety and efficacy profiles.

Mechanism of Action at the GABA-A Receptor

Flurazepam and its active metabolites do not act as direct agonists at the GABA-A receptor. Instead, they are positive allosteric modulators that bind to a specific site on the receptor, known as the benzodiazepine binding site.[1] This binding event enhances the effect of the endogenous inhibitory neurotransmitter, GABA.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl-) channel.[2] The binding of GABA to its recognition sites on the receptor triggers the opening of this channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Flurazepam and its metabolites, by binding to the benzodiazepine site, increase the frequency of the chloride channel opening in the presence of GABA.[1] This potentiation of GABAergic inhibition is the fundamental mechanism underlying the sedative and hypnotic effects of flurazepam.

GABA-A Receptor Signaling Pathway

The binding of flurazepam and its metabolites to the benzodiazepine site on the GABA-A receptor enhances the inhibitory effects of GABA. This allosteric modulation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Metabolism of Flurazepam

Flurazepam undergoes extensive first-pass metabolism in the liver, primarily through N-dealkylation and hydroxylation reactions.[3] The parent compound has a short half-life and is rapidly converted to its active metabolites.

Metabolic Pathway

The metabolic conversion of flurazepam is a multi-step process involving key enzymatic reactions, primarily mediated by cytochrome P450 enzymes.[4]

Quantitative Data

Precise binding affinities (Ki or IC50 values) of flurazepam and its metabolites for specific GABA-A receptor subtypes are not extensively reported in publicly available literature. However, the following tables summarize the pharmacokinetic parameters and provide a template for comparative binding affinity data.

Pharmacokinetic Parameters

| Compound | Time to Peak (Tmax) | Half-life (t1/2) | Protein Binding |

| Flurazepam | 30-60 minutes | 2-3 hours | ~97% |

| N-Desalkylflurazepam | ~10.6 hours | 47-100 hours | ~98% |

| This compound | ~1 hour | 2-4 hours | Not specified |

Data compiled from various pharmacokinetic studies.

Comparative GABA-A Receptor Binding Affinities (Template)

While specific data for flurazepam and its metabolites are limited, this table provides a template for how such data would be presented for comparative analysis with other well-characterized benzodiazepines.

| Compound | Receptor Subtype | Ki (nM) |

| Flurazepam | α1β2γ2 | Data not available |

| α2β2γ2 | Data not available | |

| α3β2γ2 | Data not available | |

| α5β2γ2 | Data not available | |

| N-Desalkylflurazepam | α1β2γ2 | Data not available |

| α2β2γ2 | Data not available | |

| α3β2γ2 | Data not available | |

| α5β2γ2 | Data not available | |

| This compound | α1β2γ2 | Data not available |

| α2β2γ2 | Data not available | |

| α3β2γ2 | Data not available | |

| α5β2γ2 | Data not available | |

| Diazepam (for comparison) | α1β2γ2 | 1.5 - 5 |

| α2β2γ2 | 2 - 8 | |

| α3β2γ2 | 3 - 10 | |

| α5β2γ2 | 4 - 15 |

Note: The lack of specific binding affinity data for flurazepam and its metabolites highlights a key area for future research.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of benzodiazepines like flurazepam.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a competitive binding assay to determine the affinity of flurazepam and its metabolites for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds (flurazepam, N-desalkylflurazepam, this compound) for the benzodiazepine binding site on GABA-A receptors.

Materials:

-

Rat whole brain tissue (excluding cerebellum)

-

[3H]-Flunitrazepam (radioligand)

-

Unlabeled diazepam (for non-specific binding determination)

-

Test compounds (flurazepam and metabolites)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer, centrifuge, cell harvester, scintillation counter

Procedure:

-

Membrane Preparation: a. Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5] d. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and competitive binding. b. Total Binding: Add assay buffer, [3H]-Flunitrazepam (final concentration ~1-2 nM), and membrane preparation (100-200 µg protein). c. Non-specific Binding: Add assay buffer, [3H]-Flunitrazepam, a high concentration of unlabeled diazepam (e.g., 10 µM), and membrane preparation.[5] d. Competitive Binding: Add assay buffer, [3H]-Flunitrazepam, varying concentrations of the test compound, and membrane preparation. e. Incubate all tubes at 25°C for 60 minutes.

-

Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the use of two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes to measure the potentiation of GABA-induced currents by flurazepam and its metabolites.

Objective: To quantify the potentiation of GABA-activated chloride currents by flurazepam and its metabolites at recombinant GABA-A receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA solutions of varying concentrations

-

Flurazepam and metabolite solutions

-

TEVC setup (amplifier, electrodes, perfusion system)

-

Recording solution (e.g., ND96)

Procedure:

-

Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. c. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution. b. Impale the oocyte with two microelectrodes (voltage and current). c. Clamp the membrane potential at a holding potential of -70 mV. d. Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current. e. Co-apply the same concentration of GABA with varying concentrations of flurazepam or its metabolites. f. Record the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

-

Data Analysis: a. Measure the peak current amplitude for each condition. b. Calculate the percentage potentiation of the GABA-induced current by the test compound. c. Plot the percentage potentiation against the log concentration of the test compound to generate a dose-response curve and determine the EC50 for potentiation.

Conclusion

Flurazepam and its active metabolites, N-desalkylflurazepam and this compound, are positive allosteric modulators of the GABA-A receptor. Their therapeutic efficacy as hypnotic agents stems from the enhancement of GABAergic inhibition in the central nervous system. The long half-life of N-desalkylflurazepam is a key determinant of the prolonged duration of action of flurazepam. While the qualitative mechanism of action is well-established, a significant gap exists in the literature regarding the specific quantitative binding affinities and functional potencies of flurazepam and its metabolites at different GABA-A receptor subtypes. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate further research to address these knowledge gaps and to aid in the development of next-generation therapeutics targeting the GABA-A receptor.

References

- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Human Metabolome Database: Showing metabocard for Flurazepam (HMDB0014828) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

The Role of Hydroxyethylflurazepam in Sedative and Hypnotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyethylflurazepam is a principal and pharmacologically active metabolite of the benzodiazepine (B76468) hypnotic, flurazepam.[1] This technical guide provides a comprehensive overview of the role of this compound in mediating the sedative and hypnotic effects of its parent compound. While direct and extensive quantitative data on this compound remain limited in publicly available literature, this document synthesizes existing knowledge on its pharmacokinetics, mechanism of action, and relevant experimental methodologies. This guide also highlights the general principles of benzodiazepine pharmacology to contextualize the activity of this compound and provides detailed experimental protocols for the evaluation of sedative-hypnotic agents.

Introduction

Flurazepam, marketed under trade names such as Dalmane and Dalmadorm, is a benzodiazepine derivative utilized for the management of insomnia.[1][2] Its therapeutic effects are not solely attributable to the parent drug but also to its active metabolites. Among these, N-1-hydroxyethylflurazepam plays a significant role, particularly in the initial phase of sedation due to its rapid formation and central nervous system (CNS) penetration.[3][4] Understanding the specific contributions of this compound to the overall sedative and hypnotic profile of flurazepam is crucial for the development of novel hypnotics with optimized efficacy and safety profiles.

Pharmacokinetics of this compound

Following oral administration, flurazepam undergoes extensive first-pass metabolism in the liver, leading to the rapid formation of its major metabolites, N-1-desalkylflurazepam and N-1-hydroxyethylflurazepam.[1]

Table 1: Pharmacokinetic Parameters of Flurazepam and its Major Metabolites

| Parameter | Flurazepam | N-1-Hydroxyethylflurazepam | N-Desalkylflurazepam |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | ~1 hour | 7.6 - 13.6 hours |

| Elimination Half-life (t½) | 2.3 hours | 2-4 hours[1][5] | 47-100 hours[1] |

| Metabolism | Hepatic (CYP3A4)[6] | Conjugation[1] | Hepatic |

| Excretion | Urine (primarily as metabolites)[1] | Urine (as conjugates)[1] | Urine (<1%)[1] |

| Protein Binding | ~97% | 35.2% (in humans)[4] | ~98% |

Note: The data presented is a compilation from various sources and may exhibit some variability.

This compound is characterized by its rapid appearance in the plasma, with peak concentrations observed approximately one hour after flurazepam administration.[4] However, it is also rapidly eliminated, with a half-life of 2-4 hours.[1][5] This pharmacokinetic profile suggests that this compound contributes significantly to the initial onset of sedative and hypnotic effects following flurazepam intake. In contrast, the other major metabolite, N-desalkylflurazepam, has a much longer half-life and is more likely to contribute to the sustained effects and potential next-day sedation.[3]

Mechanism of Action

Like all benzodiazepines, this compound exerts its sedative and hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[7][8]

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[9][10] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[10] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in the characteristic CNS depressant effects of benzodiazepines, including sedation, hypnosis, anxiolysis, and muscle relaxation.[8]

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition.

Quantitative Data on Sedative and Hypnotic Effects

Experimental Protocols

The evaluation of the sedative and hypnotic properties of compounds like this compound involves a combination of in vitro and in vivo experimental protocols.

In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains from rodents are homogenized and centrifuged to isolate the synaptosomal membrane fraction, which is rich in GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In Vivo: Thiopental-Induced Sleeping Time Test in Mice

This protocol assesses the hypnotic potentiation effect of a test compound.

Methodology:

-

Animal Groups: Mice are divided into control (vehicle), positive control (e.g., diazepam), and test groups (different doses of this compound).

-

Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

Thiopental (B1682321) Injection: After a specified pretreatment time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of thiopental sodium is administered i.p. to all animals.

-

Observation: The time from thiopental injection to the loss of the righting reflex (onset of sleep) and the time from the loss to the recovery of the righting reflex (duration of sleep) are recorded.

-

Data Analysis: A significant increase in the duration of sleep in the test groups compared to the control group indicates a hypnotic effect.

In Vivo: Rotarod Test for Sedative/Motor-Impairing Effects

This protocol evaluates the effect of a test compound on motor coordination and sedation.

References

- 1. Flurazepam Monograph for Professionals - Drugs.com [drugs.com]

- 2. Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationships of brain and plasma levels of quazepam, flurazepam, and their metabolites with pharmacological activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flurazepam dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

A Deep Dive into the Metabolism of 1,4-Benzodiazepines: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the basic scientific research on 1,4-benzodiazepine (B1214927) metabolites, tailored for researchers, scientists, and drug development professionals. The guide details the metabolic pathways, analytical methodologies for detection, and key experimental protocols, with a focus on quantitative data and visual representations of complex biological and experimental processes.

Metabolic Pathways of 1,4-Benzodiazepines

The biotransformation of 1,4-benzodiazepines primarily occurs in the liver and involves two main phases of metabolism: Phase I (oxidation) and Phase II (conjugation). These metabolic processes determine the duration of action and the pharmacological activity of the parent drug and its metabolites.

Phase I Metabolism: This phase involves oxidation reactions, primarily hydroxylation and N-dealkylation, which are catalyzed by the cytochrome P450 (CYP) enzyme system.[1] CYP3A4 and CYP2C19 are the major isoforms involved in the metabolism of many benzodiazepines.[2][3] Phase I metabolism often results in the formation of active metabolites, which can prolong the drug's effects. For example, diazepam is metabolized to the active metabolites nordiazepam, temazepam, and oxazepam.[4][5]

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, most commonly glucuronic acid (glucuronidation).[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), renders the metabolites more water-soluble, facilitating their renal excretion.[2] Benzodiazepines like lorazepam and oxazepam are primarily metabolized through glucuronidation.[1][6]

Below are diagrams illustrating the metabolic pathways of several common 1,4-benzodiazepines.

Pharmacokinetic Properties of 1,4-Benzodiazepines and their Metabolites

The pharmacokinetic properties of benzodiazepines and their active metabolites are crucial for understanding their clinical effects, including onset and duration of action. These properties can vary significantly among different compounds.[7][8]

| Benzodiazepine (B76468) | Time to Peak Plasma Level (h) | Relative Lipid Solubility | Onset of Action (min) | Elimination Half-Life (h) | Active Metabolites | Primary Metabolic Pathway |

| Alprazolam | 1–2 | Moderate | 15–30 | 6–12 | Yes | CYP3A4 |

| Chlordiazepoxide | 0.5–4 | Moderate | 15–30 | 5–10 (parent), 36–200 (metabolite) | Yes | CYP3A4 |

| Clonazepam | 1–2 | Low | 15–30 | 18–50 | No | CYP3A4 |

| Clorazepate | 0.5–2 | High | 15 | 36-100 (metabolite) | Yes | CYP2C19, CYP3A4 |

| Diazepam | 1–1.5 | High | <15 | 20–50 (parent), 36–200 (metabolite) | Yes | CYP2C19, CYP3A4 |

| Lorazepam | 2 | Low | 15–30 | 10–20 | No | Glucuronidation |

| Oxazepam | 2–4 | Low | 30–60 | 5–15 | No | Glucuronidation |

| Temazepam | 2.5 | Moderate | 30–60 | 8–20 | No | Glucuronidation |

Signaling Pathway: GABA-A Receptor Modulation

The primary mechanism of action for all 1,4-benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[11][12] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire and thus producing a calming or sedative effect.[11]

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[12] This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[9][12] For benzodiazepine sensitivity, the GABA-A receptor must contain α and γ subunits.[12]

Experimental Protocols for Metabolite Analysis

The accurate detection and quantification of 1,4-benzodiazepine metabolites in biological matrices are critical for clinical and forensic toxicology. This section details common experimental protocols for sample preparation and analysis.

Sample Preparation

Effective sample preparation is essential to remove interfering substances and concentrate the analytes of interest.

Solid-phase extraction is a widely used technique for the cleanup and concentration of benzodiazepines from urine.[13][14][15][16]

Protocol:

-

Enzymatic Hydrolysis (for glucuronide metabolites):

-

To 1-5 mL of urine, add 1-2 mL of 0.1 M acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (e.g., 5,000 units/mL).[15]

-

Add an appropriate internal standard.

-

Vortex and incubate at 65°C for 1-2 hours.[15]

-

Allow the sample to cool.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[13][14]

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash with 1 mL of 20% acetonitrile (B52724) in water.[13]

-

-

Drying:

-

Dry the cartridge under vacuum for 5-10 minutes.[13]

-

-

Elution:

-

Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% ammonium (B1175870) hydroxide.[14]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[14]

-

Supported liquid extraction is an alternative to traditional liquid-liquid extraction that avoids the formation of emulsions and offers high analyte recoveries.[17][18]

Protocol:

-

Sample Pre-treatment:

-

To 1 mL of whole blood, add an internal standard and 1 mL of 1% aqueous ammonium hydroxide.[17]

-

Vortex to mix.

-

-

Sample Loading:

-

Analyte Extraction:

-

Apply 2.5 mL of dichloromethane (B109758) (DCM) and allow it to flow under gravity for 5 minutes, collecting the eluate.[17]

-

Repeat the elution with a second 2.5 mL aliquot of DCM.[17]

-

-

Post-elution and Reconstitution:

-

Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent for analysis (e.g., ethyl acetate for GC-MS or mobile phase for LC-MS/MS).[17]

-

Analytical Instrumentation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of benzodiazepine metabolites due to its high sensitivity and selectivity.[19][20][21][22][23][24]

The following table provides typical LC-MS/MS parameters for the analysis of 1,4-benzodiazepine metabolites.

| Parameter | Typical Setting |

| LC Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[21] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the parent drug or metabolite |

| Product Ions | Specific fragment ions for each analyte |

| Collision Energy | Optimized for each precursor-product ion transition |

Quantitative Analysis Performance:

The performance of analytical methods is assessed by parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery.

| Analytical Method | Matrix | LOD Range | LOQ Range | Recovery Range |

| LC-MS/MS[20] | Whole Blood | 0.1 - 12.6 ng/mL | - | 60 - 91% |

| LC-MS/MS[21] | Urine | - | 0.5 ng/mL | Average 91% |

| SPE-LC/MS[13] | Urine | - | 1 - 500 ng/mL | >90% |

This guide provides a foundational understanding of the metabolism of 1,4-benzodiazepines and the analytical techniques used for their study. Researchers are encouraged to adapt and validate these methods for their specific applications.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. mrocc.org [mrocc.org]

- 6. Lorazepam - Wikipedia [en.wikipedia.org]

- 7. downloads.asam.org [downloads.asam.org]

- 8. medscape.com [medscape.com]

- 9. benzoinfo.com [benzoinfo.com]

- 10. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. unitedchem.com [unitedchem.com]

- 16. files.plytix.com [files.plytix.com]

- 17. biotage.com [biotage.com]

- 18. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dspace.library.uu.nl [dspace.library.uu.nl]

- 21. waters.com [waters.com]

- 22. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Hydroxyethylflurazepam in Plasma and Serum using LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction